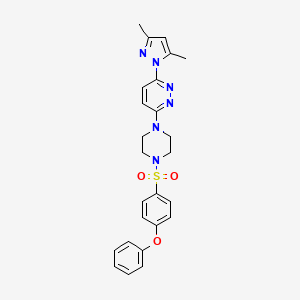

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine

Description

This compound is a pyridazine derivative featuring a 3,5-dimethylpyrazole moiety at position 3 and a 4-((4-phenoxyphenyl)sulfonyl)piperazine group at position 5. The 3,5-dimethylpyrazole substituent contributes steric bulk and may influence binding specificity, while the sulfonated piperazine group introduces a polar sulfonyl linkage and a phenoxyphenyl aromatic system, likely enhancing affinity for targets such as enzymes or receptors involved in inflammatory or infectious pathways .

Properties

IUPAC Name |

3-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3S/c1-19-18-20(2)31(28-19)25-13-12-24(26-27-25)29-14-16-30(17-15-29)35(32,33)23-10-8-22(9-11-23)34-21-6-4-3-5-7-21/h3-13,18H,14-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVNTFOLLWHTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=CC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key structural components include:

- Pyrazole moiety : Known for its diverse pharmacological properties.

- Pyridazine ring : Contributes to the compound's stability and reactivity.

- Piperazine derivative : Enhances bioavailability and receptor affinity.

1. Integrin Affinity

Recent studies have demonstrated that this compound exhibits high affinity for integrins, particularly the αvβ6 integrin , which plays a critical role in cell adhesion and signaling pathways involved in fibrosis. The compound has shown a pK_i value of 11 , indicating strong binding affinity. Additionally, it possesses a long dissociation half-life of approximately 7 hours , making it suitable for therapeutic applications such as idiopathic pulmonary fibrosis treatment .

2. Anti-inflammatory Effects

In vitro studies have indicated that derivatives of the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM . This suggests that the compound may have potential in treating inflammatory diseases.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively studied. Compounds related to the target molecule have shown promising results against various bacterial strains, including E. coli and Bacillus subtilis, with notable inhibition rates compared to standard antibiotics . This highlights the potential use of the compound in combating bacterial infections.

Case Study 1: Therapeutic Applications in Fibrosis

A clinical investigation focused on the efficacy of this compound in treating idiopathic pulmonary fibrosis revealed promising results. The high solubility in saline (over 71 mg/mL ) and favorable pharmacokinetic profile support its potential for nebulized delivery, which is advantageous for respiratory therapies .

Case Study 2: Anti-inflammatory Drug Development

Research conducted on similar pyrazole derivatives has led to the development of new anti-inflammatory agents. These compounds were tested in preclinical models, demonstrating significant reductions in inflammatory markers and improved outcomes in models of arthritis and other inflammatory conditions .

Summary of Biological Activities

| Activity Type | Description | Efficacy/Results |

|---|---|---|

| Integrin Binding | High affinity for αvβ6 integrin | pK_i = 11; long dissociation half-life |

| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 85% inhibition at 10 µM |

| Antimicrobial | Activity against E. coli and Bacillus subtilis | Significant inhibition compared to standards |

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The compound shares structural homology with other pyridazine derivatives, differing primarily in substituent groups. Key analogues include:

Key Observations :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyridazine?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, starting with pyrazole and pyridazine precursors. Key steps include nucleophilic substitution to attach the sulfonylpiperazine group and coupling reactions for heterocyclic assembly. Design of Experiments (DoE) principles, such as factorial design, should be applied to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches . Post-synthesis purification via column chromatography or recrystallization is critical to achieve >95% purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm substituent positions and purity.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., sulfonyl, pyrazolyl).

- X-ray Diffraction (XRD) : Resolve crystallographic structure and confirm stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and formula.

Q. What in vitro assays are typically used to screen its biological activity?

- Methodological Answer : Initial screening involves:

- Enzyme Inhibition Assays : Measure IC50 values against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates.

- Cytotoxicity Assays : MTT or CellTiter-Glo® for cell viability in cancer lines (e.g., HeLa, MCF-7).

- Antimicrobial Testing : Disc diffusion or microbroth dilution against Gram-positive/negative bacteria.

- Include positive controls (e.g., doxorubicin for cytotoxicity) and statistical validation (p < 0.05) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites of target proteins. Pair with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes over time. Quantum chemical calculations (e.g., DFT for charge distribution) can elucidate electronic effects influencing binding affinity. Validate predictions with experimental IC50 values .

Q. How to resolve contradictions in enzyme inhibition data across different studies?

- Methodological Answer :

- Assay Validation : Confirm uniformity in buffer pH, temperature, and substrate concentration.

- Orthogonal Assays : Use alternative methods (e.g., SPR vs. fluorescence) to cross-verify results.

- Purity Analysis : Employ HPLC or LC-MS to rule out impurities (>98% purity required).

- Statistical Comparison : Apply ANOVA or t-tests to assess significance of discrepancies .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Process Intensification : Use flow chemistry for better heat/mass transfer.

- DoE Optimization : Screen variables (e.g., catalyst type, solvent ratio) via response surface methodology.

- Kinetic Analysis : Determine rate-limiting steps using in situ FTIR or Raman spectroscopy.

- Scale-Down Models : Simulate large-scale conditions in microreactors to preempt issues .

Q. How to establish structure-activity relationships (SAR) for modifying substituents?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogs with modifications to the pyrazolyl, sulfonyl, or phenoxyphenyl groups.

- Biological Profiling : Test analogs in dose-response assays to correlate structural changes with activity.

- QSAR Modeling : Use partial least squares (PLS) regression to predict activity from electronic (e.g., Hammett constants) or steric parameters .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE Requirements : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis steps.

- Waste Disposal : Follow institutional guidelines for sulfonamide-containing waste.

- Emergency Procedures : Refer to Chemical Hygiene Plan documentation for spill management and first aid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.